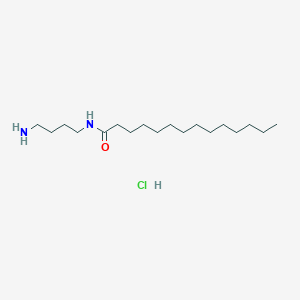
N-(4-Aminobutyl)tetradecanamide;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(4-Aminobutyl)tetradecanamide;hydrochloride” is a chemical compound with the CAS Number: 123433-29-4 . It has a molecular weight of 334.97 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C18H38N2O.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-15-18(21)20-17-14-13-16-19;/h2-17,19H2,1H3,(H,20,21);1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 334.97 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current data.作用机制
Anandamide acts on the endocannabinoid system, which is a complex signaling system involved in various physiological processes. It binds to the cannabinoid receptors CB1 and CB2, which are found throughout the body, including in the brain, immune system, and peripheral tissues. Anandamide also acts on other receptors, such as the transient receptor potential vanilloid 1 (TRPV1) receptor, which is involved in pain perception.
Biochemical and Physiological Effects
Anandamide has various biochemical and physiological effects in the body. It has been shown to regulate appetite, mood, and sleep through its action on the endocannabinoid system. Anandamide also has anti-inflammatory effects and has been shown to reduce oxidative stress and inflammation in various diseases. Additionally, N-(4-Aminobutyl)tetradecanamide;hydrochloride has been shown to have neuroprotective effects and improve cognitive function.
实验室实验的优点和局限性
Anandamide has several advantages for lab experiments. It is a naturally occurring compound that can be easily synthesized in the laboratory. It also has a well-understood mechanism of action and has been extensively studied for its potential therapeutic applications. However, N-(4-Aminobutyl)tetradecanamide;hydrochloride has several limitations as well. It is a relatively unstable compound and can degrade quickly, making it difficult to work with in lab experiments. Additionally, this compound can have complex interactions with other compounds in the body, making it difficult to isolate its effects.
未来方向
There are several future directions for research on N-(4-Aminobutyl)tetradecanamide;hydrochloride. One area of interest is its potential therapeutic applications in cancer. Further studies are needed to understand the mechanisms of action of this compound in cancer and to determine the optimal dosage and administration route for its use. Another area of interest is this compound's potential as a treatment for neurodegenerative disorders. Further studies are needed to determine the safety and efficacy of this compound in these diseases. Additionally, further studies are needed to understand the potential interactions of this compound with other compounds in the body and to determine the optimal conditions for its use in lab experiments.
合成方法
Anandamide can be synthesized in the body from arachidonic acid and ethanolamine by the action of the enzyme N-acyltransferase. However, it can also be synthesized in the laboratory through various chemical methods. One such method involves the reaction of arachidonic acid with N-bromosuccinimide, followed by the reaction with N-ethoxycarbonylpiperazine to yield N-(4-Aminobutyl)tetradecanamide;hydrochloride.
科学研究应用
Anandamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and pain management. In cancer, N-(4-Aminobutyl)tetradecanamide;hydrochloride has been shown to inhibit the growth and proliferation of cancer cells through various mechanisms, including apoptosis and inhibition of angiogenesis. In neurodegenerative disorders, this compound has been shown to have neuroprotective effects and improve cognitive function. In pain management, this compound has been shown to reduce pain perception through its action on the endocannabinoid system.
安全和危害
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These codes indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .
属性
IUPAC Name |
N-(4-aminobutyl)tetradecanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38N2O.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-15-18(21)20-17-14-13-16-19;/h2-17,19H2,1H3,(H,20,21);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHRGPYYILDVCEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NCCCCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H39ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
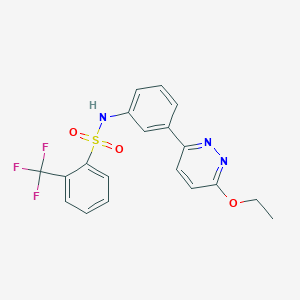
![8-(5-Bromo-2-methoxyphenyl)-5-[(2-fluorophenyl)methyl]-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2899434.png)
![Methyl 3-(4-acetylbenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2899436.png)
![4-Boc-9-oxa-1,4-diaza-spiro[5.5]undecane hydrochloride](/img/structure/B2899437.png)
![Cyclohex-3-en-1-yl-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2899439.png)
![N-[(Z)-[2-(4-methylphenyl)sulfonyl-1,3-thiazol-5-yl]methylideneamino]-4-(trifluoromethyl)benzamide](/img/structure/B2899440.png)
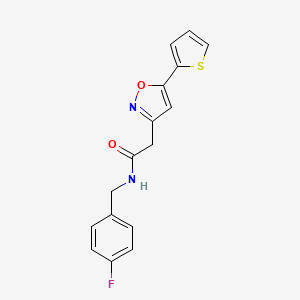
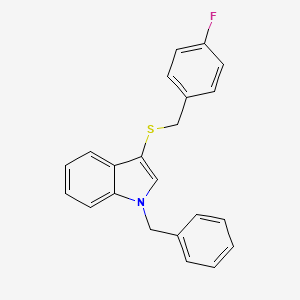
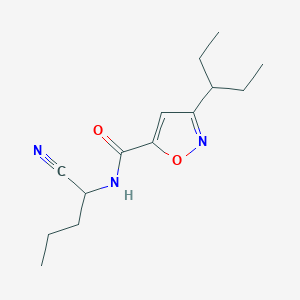
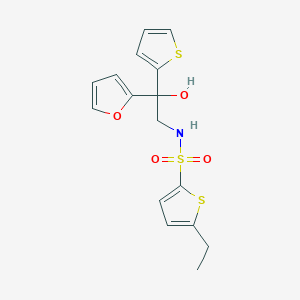
![9-(2,3-dimethylphenyl)-3-(2-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2899452.png)
![N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]-N'-(2-methylphenyl)urea](/img/structure/B2899453.png)

![1-[[2-(Trifluoromethyl)phenyl]methyl]pyrazole;hydrochloride](/img/structure/B2899456.png)
